methyl 2-cyano-3-cyclopropyl-2-butenoate
Overview
Description
Methyl 2-cyano-3-cyclopropyl-2-butenoate is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. The compound is a derivative of butenoate and is commonly used as a starting material for the synthesis of other organic compounds. In
Scientific Research Applications
Oxidation and Synthetic Applications
A review on the oxidation of cyclopropane-containing hydrocarbons, including those functionally substituted, systematizes data concerning their transformation into carbonylcyclopropanes. This approach highlights the efficiency of methods targeting the oxidation of methylene groups activated by adjacent cyclopropanes, underlining the importance of atom economy in synthetic organic chemistry (Sedenkova et al., 2018).
Reactivity and Synthetic Utility
Further exploration into the reactivity of methylene- and alkylidenecyclopropane derivatives from 2003 to 2010 reveals their unique chemical reactivity. These compounds participate in a wide range of synthetic applications, including ring-opening reactions, cycloaddition reactions, and rearrangements, showcasing their versatility in synthetic chemistry (Pellissier, 2010).
Potential in Drug Development
The increasing use of three-membered rings, such as cyclopropanes, in drug development necessitates efficient transformation methods. Oxidation of cyclopropane derivatives to cyclopropylketones presents a direct and atom-economical approach, potentially relevant for compounds like methyl 2-cyano-3-cyclopropyl-2-butenoate (Sedenkova et al., 2018).
properties
IUPAC Name |
methyl (E)-2-cyano-3-cyclopropylbut-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6(7-3-4-7)8(5-10)9(11)12-2/h7H,3-4H2,1-2H3/b8-6+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSLBFCBRNSQTL-SOFGYWHQSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C(=O)OC)C1CC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(/C#N)\C(=O)OC)/C1CC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2E)-2-cyano-3-cyclopropylbut-2-enoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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